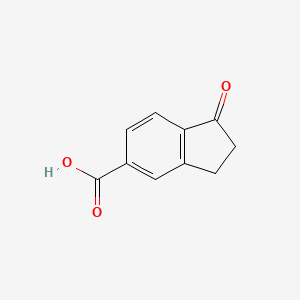

1-Indanone-5-carboxylic acid

Description

Properties

IUPAC Name |

1-oxo-2,3-dihydroindene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLCLJRVOCBDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627016 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-45-9 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Indanone-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone-5-carboxylic acid is a bifunctional organic compound featuring a 1-indanone scaffold and a carboxylic acid group. The indanone core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, and its stability lends itself to various synthetic manipulations. The presence of both a ketone and a carboxylic acid functional group dictates its chemical reactivity and physical properties.

Quantitative Data Summary

The following tables summarize the key physical and computational properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₃ | [3][4] |

| Molecular Weight | 176.17 g/mol | [3][4] |

| Boiling Point | 389.1°C | [3] |

| Physical Form | Solid | |

| Purity | ≥95% | [4] |

| Storage Conditions | Room temperature, dry | [3] |

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-oxo-5-indanecarboxylic acid | |

| CAS Number | 3470-45-9 | [4] |

| Computational Data | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | [4] |

| LogP | 1.5137 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Expected ¹H and ¹³C NMR Data

The following table outlines the anticipated NMR chemical shifts.

| ¹H NMR | Expected Chemical Shift (ppm) | Notes |

| Aromatic Protons | 7.5 - 8.2 | The protons on the benzene ring will appear in the aromatic region, with splitting patterns determined by their substitution. |

| Methylene Protons (-CH₂-) | 2.7 - 3.2 | Two methylene groups adjacent to the carbonyl and the aromatic ring. |

| Carboxylic Acid Proton (-COOH) | 10 - 13 | A broad singlet, characteristic of a carboxylic acid proton. |

| ¹³C NMR | Expected Chemical Shift (ppm) | Notes |

| Ketone Carbonyl (C=O) | > 200 | Typically, ketone carbonyls are significantly downfield.[5] |

| Carboxylic Acid Carbonyl (C=O) | 165 - 185 | The carbonyl of the carboxylic acid is expected in this range.[6] |

| Aromatic Carbons | 120 - 155 | The six carbons of the benzene ring. |

| Methylene Carbons (-CH₂-) | 25 - 40 | The two aliphatic carbons. |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for both the carboxylic acid and ketone functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | A very broad band due to hydrogen bonding.[7] |

| C=O Stretch (Ketone) | 1750 - 1680 | A strong, sharp peak.[7] |

| C=O Stretch (Carboxylic Acid) | 1780 - 1710 | A strong, sharp peak, often overlapping with the ketone stretch.[7] |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | A medium intensity peak. |

| Aromatic C=C Bending | 1700 - 1500 | Medium intensity peaks characteristic of the aromatic ring.[7] |

Expected Mass Spectrometry Fragmentation

In mass spectrometry, carboxylic acids often exhibit a weak molecular ion peak.[8] Common fragmentation patterns include the loss of the hydroxyl group (-17 amu) and the carboxylic acid group (-45 amu).[9][10] The indanone core will also lead to characteristic fragmentation of the bicyclic system.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1-indanones is through the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[1][11]

Reaction Scheme:

3-(4-carboxyphenyl)propanoic acid → this compound

Materials:

-

3-(4-carboxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (if using a Lewis acid)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure using Polyphosphoric Acid (PPA):

-

In a round-bottom flask, combine 3-(4-carboxyphenyl)propanoic acid and an excess of polyphosphoric acid.

-

Heat the mixture with stirring to a temperature between 80-100°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[11] Further purification can be achieved by recrystallization from an appropriate solvent system.

Visualizations

Synthesis and Purification Workflow

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. youtube.com [youtube.com]

- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Indanone-5-carboxylic acid (CAS: 3470-45-9)

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is compiled for use in research, synthesis, and drug development applications.

Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure consists of an indanone moiety functionalized with a carboxylic acid group. This structure makes it a valuable building block in organic synthesis.[2]

| Property | Value | Source |

| CAS Number | 3470-45-9 | [3][4][5] |

| Molecular Formula | C₁₀H₈O₃ | [3][4][5] |

| Molecular Weight | 176.17 g/mol | [2][3][4] |

| Boiling Point | 389.1°C at 760 mmHg | [2][6][7] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][3][8] |

| Storage | Room temperature, in a dry, sealed container | [1][2][4] |

| SMILES | O=C1CCC2=C1C=CC(C(O)=O)=C2 | [4] |

| InChI Key | SLLCLJRVOCBDTC-UHFFFAOYSA-N | [1][9] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS are available from various chemical suppliers.[4] While specific spectra are not provided in the search results, the expected characteristics based on the structure are as follows:

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for the carboxylic acid and ketone functional groups. A very broad absorption band between 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid is anticipated.[10] A sharp, strong peak for the C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹, and another C=O stretch for the ketone would also be present in a similar region.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and a characteristic downfield signal for the acidic proton of the carboxylic acid group would be visible.

-

¹³C NMR : Carbon signals for the carbonyl groups (ketone and carboxylic acid), aromatic carbons, and aliphatic carbons would be present.

-

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 176.17 g/mol .

Synthesis

1-indanones are commonly synthesized via intramolecular Friedel–Crafts reactions.[11][12] A general approach involves the cyclization of 3-arylpropionic acids.[11] This method has been established for decades and can be catalyzed by various acids.[11]

Experimental Protocol: General Synthesis of 1-Indanones from 3-Arylpropionic Acids

Note: This is a generalized protocol. Specific reaction conditions such as temperature, catalyst, and reaction time must be optimized for this compound.

-

Starting Material : A substituted 3-arylpropionic acid is used as the precursor.[11]

-

Cyclization : The precursor is treated with a strong acid or a Lewis acid catalyst (e.g., polyphosphoric acid, Tb(OTf)₃) to promote intramolecular Friedel–Crafts acylation.[11]

-

Reaction Conditions : The reaction is typically heated to facilitate the ring closure.

-

Work-up and Purification : After the reaction is complete, the mixture is cooled and quenched. The product is then extracted using an appropriate organic solvent. Purification is achieved through techniques such as recrystallization or column chromatography to yield the pure 1-indanone derivative.

General workflow for the synthesis of 1-Indanone derivatives.

Biological Activity and Applications

The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds.[13][14] Derivatives of 1-indanone have demonstrated a wide array of biological activities.

-

Pharmaceutical Intermediate : this compound serves as a key intermediate in the synthesis of pharmaceuticals.[2][8][15] It is particularly noted for its use in developing nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2]

-

Drug Development : The indanone core is central to drugs like Donepezil, an acetylcholinesterase inhibitor used for treating Alzheimer's disease.[13][14] The carboxylic acid moiety on this specific compound provides a reactive handle for creating libraries of derivatives for drug discovery.[2][16]

-

Diverse Biological Activities : The broader class of 1-indanone derivatives has been investigated for numerous therapeutic applications, including:

Logical relationship between the core compound and its applications.

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance.

-

Hazards : Harmful if swallowed or inhaled.[1][6][9] Causes skin and serious eye irritation.[6][9] May cause respiratory irritation.[6][9]

-

Precautions : Standard laboratory precautions should be taken. Avoid breathing dust, fumes, or spray.[6][9] Use in a well-ventilated area.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[6][9]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][9][19]

References

- 1. This compound | 3470-45-9 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. 3470-45-9|this compound|BLD Pharm [bldpharm.com]

- 5. kemix.com.au [kemix.com.au]

- 6. angenechemical.com [angenechemical.com]

- 7. Page loading... [guidechem.com]

- 8. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 9. This compound | 3470-45-9 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound [myskinrecipes.com]

- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 1-Indanone-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone-5-carboxylic acid, a derivative of the indanone scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The indanone core is a privileged structure found in numerous biologically active compounds and natural products. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to researchers and professionals in the field of drug development. Its role as a pharmaceutical intermediate, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), highlights its importance.[1]

Molecular Structure and Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a five-membered cyclopentanone ring, with a carboxylic acid group substituted at the 5-position of the indanone core.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3470-45-9 | [2] |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 389.1°C | [1] |

| IUPAC Name | 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | [2] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring. The two methylene groups of the cyclopentanone ring will appear as distinct signals, likely in the range of δ 2.5-3.5 ppm. The carboxylic acid proton will be observed as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the ketone carbonyl carbon around 200 ppm and the carboxylic acid carbonyl carbon around 170-180 ppm. Aromatic carbons will resonate in the δ 120-150 ppm region, while the aliphatic carbons of the five-membered ring will appear further upfield.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone (around 1700-1720 cm⁻¹) and the carboxylic acid (around 1680-1710 cm⁻¹). A broad O-H stretching band from the carboxylic acid dimer will also be prominent in the region of 2500-3300 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 176. Subsequent fragmentation may involve the loss of CO, COOH, and other characteristic fragments from the indanone core.

Synthesis of this compound

The primary synthetic route to 1-indanones is through intramolecular Friedel-Crafts acylation of a suitable precursor. For this compound, this would typically involve the cyclization of 3-(4-carboxyphenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following is a generalized protocol based on the synthesis of similar indanone structures. Researchers should optimize conditions for their specific needs.

Materials:

-

3-(4-carboxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous solvent (if using a Lewis acid, e.g., dichloromethane)

-

Ice

-

Sodium bicarbonate solution

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(4-carboxyphenyl)propanoic acid.

-

Acid-Catalyzed Cyclization (PPA method): Add polyphosphoric acid to the starting material. Heat the mixture with stirring at a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Biological Activity and Signaling Pathways

Derivatives of the 1-indanone scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development. These activities include anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity and the NF-κB/MAPK Signaling Pathway

Several studies on 2-benzylidene-1-indanone derivatives have shown that these compounds can exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.

The proposed mechanism involves the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by blocking the activation of NF-κB and the phosphorylation of key MAPK proteins like p38 and JNK. While this has been demonstrated for derivatives, it is plausible that the this compound core contributes to this activity and serves as a valuable starting point for the design of more potent inhibitors.

Below is a diagram illustrating the potential inhibitory effect of 1-indanone derivatives on the NF-κB and MAPK signaling pathways.

Caption: Potential mechanism of 1-indanone derivatives in inflammation.

Conclusion

This compound is a versatile chemical entity with a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the established biological activities of its derivatives, particularly in the realm of anti-inflammatory research, make it a valuable tool for medicinal chemists and drug discovery scientists. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully exploit its therapeutic potential.

References

1-Indanone-5-carboxylic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-Indanone-5-carboxylic Acid

Introduction

This compound is a valuable bicyclic ketone that serves as a crucial intermediate and building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid scaffold and functional handles—a ketone and a carboxylic acid—allow for diverse subsequent chemical modifications. The primary and most established method for the synthesis of the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acid derivatives.[1][2] This guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, comparative data, and process visualizations for researchers, scientists, and drug development professionals.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid. This precursor contains the necessary carbon framework to form the fused ring system. The key challenge in this synthesis is the presence of the deactivating carboxylic acid group on the aromatic ring, which makes the electrophilic substitution reaction more difficult compared to syntheses with electron-donating groups. Two principal strategies are employed to effect this cyclization.

Pathway 1: Direct Cyclization via Brønsted Acid Catalysis

This pathway involves the direct intramolecular cyclization of 3-(4-carboxyphenyl)propanoic acid using a strong Brønsted acid that also acts as a dehydrating agent, such as polyphosphoric acid (PPA).[3][4] The high temperature and strong acidity of PPA facilitate the in-situ formation of a reactive acylium ion from the aliphatic carboxylic acid, which then undergoes an electrophilic attack on the aromatic ring to form the five-membered ketone ring.

Pathway 2: Two-Step Acyl Chloride Formation and Lewis Acid-Catalyzed Cyclization

To circumvent the potentially harsh conditions of direct PPA-mediated cyclization and to increase the electrophilicity of the acylating agent, a two-step approach is often employed.[5] First, the aliphatic carboxylic acid of the precursor is selectively converted to a more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] In the second step, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the intramolecular Friedel-Crafts acylation of the newly formed acyl chloride.[7]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound based on the pathways described above. Researchers should note that optimization of reaction conditions may be necessary.

Protocol 1: Direct Cyclization using Polyphosphoric Acid (PPA)

Materials:

-

3-(4-carboxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 3-(4-carboxyphenyl)propanoic acid.

-

Add polyphosphoric acid (typically 10-20 times the weight of the starting material).

-

Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 100-140°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to approximately 60-70°C.

-

Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This is a highly exothermic process.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

The crude solid is then dissolved/suspended in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Two-Step Synthesis via Acyl Chloride

Materials:

-

3-(4-carboxyphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Ice

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: Step A: Formation of Acyl Chloride

-

To a round-bottom flask containing 3-(4-carboxyphenyl)propanoic acid under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents).

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.

-

The mixture is gently refluxed until the evolution of gas (HCl and SO₂) ceases.

-

Excess thionyl chloride is removed by distillation, followed by evaporation under reduced pressure to yield the crude 3-(4-chlorocarbonylphenyl)propanoyl chloride. This intermediate is often used directly in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Acylation

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (typically 2.2-3.0 equivalents) in an anhydrous inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere.[7]

-

Cool the suspension in an ice bath.

-

Dissolve the crude acyl chloride from Step A in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of the organic solvent.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

Quantitative Data and Reaction Parameters

| Parameter | Pathway 1: Direct PPA Cyclization | Pathway 2: Acyl Chloride Cyclization |

| Catalyst | Polyphosphoric Acid (PPA) | Thionyl Chloride (for activation), Lewis Acid (e.g., AlCl₃) |

| Catalyst Stoichiometry | Used as both catalyst and solvent (large excess) | SOCl₂ (excess), Lewis Acid (2.2-3.0 eq.) |

| Solvent | PPA itself or high-boiling inert solvent | Anhydrous, non-coordinating (e.g., DCM, nitrobenzene) |

| Temperature | High (100 - 140°C) | Low to moderate (0°C to room temperature) |

| Reaction Time | Typically several hours | Variable, often shorter than PPA method |

| Work-up | Exothermic quench on ice, filtration | Quench on ice/acid, liquid-liquid extraction |

| Advantages | One-step procedure | Milder conditions, potentially higher yields, cleaner reaction |

| Disadvantages | Harsh conditions, viscous medium, difficult work-up | Two-step process, requires handling of corrosive reagents |

Conclusion

The synthesis of this compound is a feasible process for researchers and chemists, primarily relying on the robust intramolecular Friedel-Crafts acylation reaction. The choice between a direct, one-pot PPA-mediated cyclization and a two-step acyl chloride-based approach will depend on the available equipment, scale of the reaction, and desired purity of the final product. The two-step pathway generally offers milder conditions and potentially cleaner reactions, which can be advantageous despite the additional synthetic step. Careful control of anhydrous conditions is critical for the success of both pathways, particularly for the Lewis acid-catalyzed cyclization. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. ccsenet.org [ccsenet.org]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 1-Indanone-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-Indanone-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra are crucial for confirming the connectivity and chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.0 - 12.0 | br s | 1H | -COOH |

| 8.21 | d, J = 8.0 Hz | 1H | Ar-H |

| 8.15 | s | 1H | Ar-H |

| 7.65 | d, J = 8.0 Hz | 1H | Ar-H |

| 3.20 | t, J = 6.0 Hz | 2H | -CH₂- |

| 2.75 | t, J = 6.0 Hz | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 206.5 | C=O (ketone) |

| 167.0 | C=O (acid) |

| 154.0 | Ar-C |

| 137.5 | Ar-C |

| 131.0 | Ar-C |

| 130.5 | Ar-CH |

| 125.0 | Ar-CH |

| 123.5 | Ar-CH |

| 36.0 | -CH₂- |

| 25.5 | -CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the carboxylic acid and ketone moieties.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1705 | Strong | C=O stretch (Ketone) |

| 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1480 | Medium | C=C stretch (Aromatic) |

| 1300 | Medium | C-O stretch |

| 920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 159 | 45 | [M - OH]⁺ |

| 131 | 80 | [M - COOH]⁺ |

| 103 | 65 | [M - COOH - CO]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the synthetic procedure for this compound and the general methods for acquiring the spectroscopic data.

Synthesis of this compound

This compound can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(4-carboxyphenyl)propanoic acid.

Reaction Scheme:

Procedure:

-

To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(4-carboxyphenyl)propanoic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) (10-20 equivalents by weight) to the flask.

-

Heat the mixture with stirring to 100-140 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to approximately 80 °C and then pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Infrared Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer using the KBr pellet method. The spectrum was scanned over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

The mass spectrum was obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.

Signaling Pathways and Workflows

While this compound is a valuable building block in medicinal chemistry, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. However, its derivatives are known to be investigated for various therapeutic targets. The synthesis workflow is a critical logical relationship in the production of this and related compounds.

An In-depth Technical Guide to 1-Indanone-5-carboxylic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 1-indanone-5-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities and Quantitative Data

1-Indanone derivatives exhibit a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The following tables summarize the quantitative data for various 1-indanone analogs, providing a comparative overview of their potency.

Table 1: Neuroprotective Activity of 1-Indanone Derivatives

| Compound ID | Target | IC50 (µM) | Assay | Reference |

| Donepezil Analog (12C) | Acetylcholinesterase (AChE) | 0.28 | Ellman's Method | [1] |

| Donepezil Analog (12C) | Phosphodiesterase 4D (PDE4D) | 1.88 | Not Specified | [1] |

| Indanone Derivative (5c) | Acetylcholinesterase (AChE) | 0.12 | Ellman's Method | [1] |

| Indanone Derivative (7b) | Butyrylcholinesterase (BChE) | 0.04 | Ellman's Method | [1] |

| Indanone-Chalcone Hybrid (TM-11) | Aβ1–42 Aggregation | ~1.8 | Thioflavin T Assay | [2] |

| Indanone-Chalcone Hybrid (TM-11) | Aβ1–42 Disaggregation | ~7.9 | Thioflavin T Assay | [2] |

Table 2: Anti-inflammatory Activity of 1-Indanone Derivatives

| Compound ID | Target/Assay | IC50 (µM) | Notes | Reference |

| Indanone Derivative (9f) | Cyclooxygenase-2 (COX-2) | - | Superior selectivity and higher potency | [3] |

| Indanone-Cinnamic Acid Hybrid (9) | Cyclooxygenase-2 (COX-2) | 3.0 ± 0.3 | Selective COX-2 inhibitor | [4] |

| Indanone-Cinnamic Acid Hybrid (10) | Cyclooxygenase-2 (COX-2) | 2.4 ± 0.6 | Selective COX-2 inhibitor | [4] |

| Indanone-Cinnamic Acid Hybrid (23) | Cyclooxygenase-2 (COX-2) | 1.09 ± 0.09 | Selective COX-2 inhibitor | [4] |

| Indanone Derivative | Heat-induced hemolysis | 54.69 | In vitro anti-inflammatory model | [5] |

Table 3: Anticancer Activity of 1-Indanone Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 - 6.85 ± 1.44 | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | [6] |

| ITH-6 | COLO 205 (Colon) | 0.41 ± 0.19 - 6.85 ± 1.44 | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | [6] |

| ITH-6 | KM 12 (Colon) | 0.41 ± 0.19 - 6.85 ± 1.44 | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | [6] |

| 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 - 0.88 | Tubulin polymerization inhibition | [7] |

| 2-Benzylidene-1-indanone | HCT (Colon) | 0.01 - 0.88 | Tubulin polymerization inhibition | [7] |

| 2-Benzylidene-1-indanone | THP-1 (Leukemia) | 0.01 - 0.88 | Tubulin polymerization inhibition | [7] |

| 2-Benzylidene-1-indanone | A549 (Lung) | 0.01 - 0.88 | Tubulin polymerization inhibition | [7] |

| Indanone Derivative (9f) | MCF-7 (Breast) | 0.03 ± 0.01 | Apoptosis induction | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives and their analogs.

Synthesis of 1-Indanone Derivatives via Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a common and versatile method for the synthesis of the 1-indanone core.[8][9] This can be achieved through direct cyclization of a 3-arylpropionic acid or via a two-step process involving the formation of an acyl chloride intermediate.[9]

Method 1: Direct Cyclization of 3-Arylpropionic Acids [9]

-

Reaction Setup: In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

-

Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add a strong Brønsted acid catalyst, such as triflic acid (3.0-5.0 equivalents), dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.

Method 2: Cyclization of 3-Arylpropionyl Chlorides [9]

-

Acyl Chloride Formation:

-

In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

-

-

Friedel-Crafts Cyclization:

-

Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Carefully and portion-wise add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents).

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute hydrochloric acid (HCl).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

-

-

Purification:

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase inhibitors.[10]

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 10 mL of phosphate buffer. Store protected from light.

-

ATCI Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. Prepare this solution fresh daily.

-

AChE Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme.

-

Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][11][12]

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used for the compounds).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

1-Indanone derivatives often exert their biological effects by modulating key signaling pathways involved in inflammation and cancer. The NF-κB and MAPK pathways are prominent targets.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 1-indanone derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.

Caption: NF-κB signaling pathway and the inhibitory action of 1-indanone derivatives.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.[15] The pathway consists of a cascade of protein kinases, including RAS, RAF, MEK, and ERK. Some anticancer 1-indanone derivatives may exert their effects by inhibiting components of this pathway.

Caption: MAPK signaling pathway and a potential point of inhibition by 1-indanone derivatives.

Experimental Workflows

A typical workflow for screening 1-indanone derivatives for anticancer activity involves a series of in vitro assays to assess cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Caption: A general workflow for the in vitro screening of anticancer 1-indanone derivatives.

This in-depth technical guide provides a foundational understanding of this compound derivatives and their analogs for researchers and drug development professionals. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thioflavin T spectroscopic assay [assay-protocol.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of the 1-Indanone Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a diverse array of biologically active compounds. While extensive research has been conducted on various derivatives of 1-indanone, specific biological activity data for 1-Indanone-5-carboxylic acid is not extensively available in public-facing literature. This technical guide, therefore, provides an in-depth overview of the known biological activities associated with the broader 1-indanone class of molecules. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this versatile chemical framework, including the potential, yet unelucidated, role of this compound as a synthetic intermediate or a pharmacologically active agent itself.

The 1-indanone structure is a key component in molecules exhibiting a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3][4] This guide will summarize the quantitative data for various 1-indanone derivatives, provide detailed experimental protocols for key biological assays, and visualize relevant signaling pathways and experimental workflows.

Quantitative Biological Activity of 1-Indanone Derivatives

The following table summarizes the reported biological activities of several 1-indanone derivatives, showcasing the therapeutic potential of this chemical class across different disease areas. It is important to note that these are examples from a broad field of research and do not represent an exhaustive list.

| Compound Class | Specific Derivative | Biological Activity | Assay System | Quantitative Data (e.g., IC50) |

| 2-Benzylidene-1-indanone | Derivative 8f | Anti-inflammatory | LPS-stimulated murine primary macrophages | Inhibition of IL-6 and TNF-α expression |

| Indanone Imine | Various Derivatives | Anticancer | HCT-116 human colorectal adenocarcinoma cells | IC50 values between 3.39-9.77μM |

| Indanone-3-acetic acid | Thiazolyl hydrazone derivative 1 | Anti-inflammatory | In vitro | IC50 = 5.1±1.9μM |

| Indan-1-carboxylic acid | 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid | Anti-inflammatory, Analgesic | In vivo (rats) | Good activity without GI tract irritation |

| Aurone and Indanone | Compounds A5 and D2 | Antibacterial (C. albicans, E. coli, S. aureus) | In vitro | MIC = 15.625 μM |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are protocols for key assays relevant to the investigation of 1-indanone derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for evaluating the cytotoxic effects of a compound on cultured cell lines.[5]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (1-indanone derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6)

This protocol measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Materials:

-

Murine primary macrophages or a macrophage cell line (e.g., RAW 264.7)

-

24-well plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Plate macrophages in 24-well plates and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

-

Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

General Workflow for Drug Discovery and Development

This diagram outlines the typical stages involved in the discovery and development of a new drug, highlighting the role of a chemical scaffold like 1-indanone.

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory compounds, including some 1-indanone derivatives, exert their effects by modulating the NF-κB signaling pathway.

Experimental Workflow for Anticancer Activity Screening

This diagram illustrates a typical workflow for screening compounds for potential anticancer activity.

The 1-indanone scaffold is a cornerstone in the development of a multitude of pharmacologically active agents. While the specific biological profile of this compound remains to be fully elucidated, the extensive research on its derivatives strongly suggests that this class of compounds holds significant promise for the development of novel therapeutics. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to explore the potential of 1-indanone-based molecules in various disease contexts. Further investigation into the specific activities of this compound is warranted to determine its potential role as a bioactive molecule or as a key intermediate in the synthesis of next-generation therapeutics.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scienceopen.com [scienceopen.com]

1-Indanone-5-carboxylic acid: A Core Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers and Scientists

Introduction

1-Indanone-5-carboxylic acid is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of complex organic structures and pharmaceuticals.[1] The 1-indanone core is recognized as a "privileged scaffold" in medicinal chemistry, as it is a key structural motif in numerous biologically active compounds.[2] Derivatives of the 1-indanone framework have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[3][4] This technical guide provides a comprehensive review of this compound, covering its physicochemical properties, synthesis, spectral data, and applications, with a focus on its role in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3470-45-9 | [1][5][6] |

| Molecular Formula | C₁₀H₈O₃ | [1][6][7] |

| Molecular Weight | 176.17 g/mol | [1][6][7] |

| IUPAC Name | 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | [5] |

| Boiling Point | 389.1°C | [1][7] |

| Purity | ≥95% - 98% | [1][5][6] |

| Physical Form | Solid | [5] |

| Storage | Room temperature, dry conditions |[1][5][7] |

Table 2: Predicted Spectroscopic Data for this compound Note: The following data are predicted values based on the characteristic spectral regions for the molecule's functional groups, as specific experimental spectra were not available in the cited literature.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons (3H) | δ 7.8 - 8.2 ppm |

| Aliphatic Protons (-CH₂-CH₂-) (4H) | δ 2.7 - 3.2 ppm | |

| Carboxylic Acid Proton (-COOH) (1H) | δ 10.0 - 13.0 ppm (broad) | |

| ¹³C NMR | Ketone Carbonyl (C=O) | δ 195 - 205 ppm |

| Carboxylic Acid Carbonyl (C=O) | δ 165 - 175 ppm | |

| Aromatic Carbons | δ 125 - 150 ppm | |

| Aliphatic Carbons (-CH₂-CH₂-) | δ 25 - 40 ppm | |

| IR Spectroscopy | Carboxylic Acid O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) |

| Ketone C=O Stretch | ~1700 - 1720 cm⁻¹ | |

| Carboxylic Acid C=O Stretch | ~1680 - 1700 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600 cm⁻¹ |

Synthesis of the 1-Indanone Core

The most robust and widely employed method for constructing the 1-indanone scaffold is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[2][8] This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, promoted by a strong Brønsted or Lewis acid catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring.[2] The subsequent deprotonation restores aromaticity and yields the final cyclized product.

Detailed Experimental Protocol: Generalized Synthesis

The following protocol describes a representative intramolecular Friedel-Crafts acylation for the synthesis of a 1-indanone derivative. This procedure is based on established methods and should be adapted based on the specific substrate and scale.[2][9]

Materials:

-

3-Arylpropanoic acid (1.0 eq)

-

Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃) (stoichiometric or excess)

-

Anhydrous solvent (e.g., dichloromethane, if using AlCl₃)

-

Ice

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Catalyst Addition (PPA Method): Add the 3-arylpropanoic acid to the flask, followed by an excess of polyphosphoric acid (typically 10-20 times the weight of the acid).

-

Reaction: Heat the mixture with vigorous stirring to the required temperature (e.g., 80-100°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-indanone derivative.

Biological Activity and Applications in Drug Development

This compound is a valuable starting material for creating more complex molecules with therapeutic potential. Its structure allows for functionalization at both the carboxylic acid group and the indanone core, enabling the synthesis of diverse compound libraries for screening.[1] It is primarily used as an intermediate in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and agents for oncology.[1]

The broader 1-indanone class of molecules has been successfully leveraged in drug discovery. For instance, the parent compound, 1-indanone, is a key intermediate in the synthesis of Indinavir, an HIV protease inhibitor, and Rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used to treat Parkinson's disease.[10] The scaffold is also central to Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3] This highlights the therapeutic relevance of the indanone core that can be accessed from intermediates like this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 3470-45-9 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound [myskinrecipes.com]

- 8. d-nb.info [d-nb.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1-Indanone Manufacturer, Supplier, & Exporter in India [vandvpharma.com]

An In-depth Technical Guide to the Safety and Handling of 1-Indanone-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Indanone-5-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Adherence to proper safety protocols is crucial when working with this compound to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper storage, handling, and use of the compound in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | [2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| CAS Number | 3470-45-9 | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 389.1°C | [1] |

| Purity | ≥95% | [2][3] |

| Storage Temperature | Room temperature, dry | [1][2][3] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The GHS hazard classifications and corresponding precautionary statements are summarized in Table 2.

| GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute toxicity, oral (Category 4) | GHS07 (Exclamation mark)[3] | Warning[3] | H302: Harmful if swallowed.[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | ||

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | ||

| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled.[3][4] | |||

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation.[3][4] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye and Face Protection: Use chemical safety goggles and a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[4]

-

Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[4]

General Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Spills and Disposal

-

Spills: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[4]

-

Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.

Experimental Workflows and Logical Relationships

As specific experimental workflows for this compound are not available, a general workflow for the safe handling of a hazardous chemical powder is provided below. This diagram illustrates the logical steps from preparation to disposal.

Caption: A logical workflow for the safe handling of hazardous powders.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. Its primary known application is as a synthetic intermediate in the development of other molecules.[1]

Synthesis and Reactivity

The 1-indanone core, of which this compound is a derivative, is commonly synthesized via intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[5] This reaction involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.[5] The presence of the carboxylic acid group on the indanone ring of this compound provides a reactive site for further chemical modifications, making it a versatile building block in organic synthesis.[1]

Below is a conceptual diagram illustrating the general principle of intramolecular Friedel-Crafts acylation for the formation of a 1-indanone core.

Caption: General mechanism of 1-indanone synthesis.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound based on currently available information. It is imperative that all laboratory personnel consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.

References

An In-Depth Technical Guide to 1-Indanone-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Indanone-5-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its relevance in the development of therapeutic agents.

Chemical Identity and Nomenclature

IUPAC Name: 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid[1]

Synonyms:

-

1-Oxoindan-5-carboxylic acid[2]

-

2,3-dihydro-1-oxo-1H-indene-5-carboxylic acid

The chemical structure of this compound incorporates a bicyclic indanone core, which is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [2][3] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Boiling Point | 389.1 °C (Predicted) | [3] |

| Storage Temperature | Room Temperature, dry | [1][3] |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | [5] |

| LogP | 1.5137 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis and Purification

The primary synthetic route to this compound and its analogs is through the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This reaction is a classic and robust method for constructing the 1-indanone core.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol outlines the synthesis of 1-indanones from 3-arylpropanoic acids, a general method applicable to the synthesis of this compound.

Materials:

-

3-(4-carboxyphenyl)propanoic acid (starting material)

-

Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-(4-carboxyphenyl)propanoic acid. Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Solvent and Catalyst Addition: Add an anhydrous solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add the cyclizing agent, such as polyphosphoric acid or a Lewis acid like aluminum chloride.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction. Extract the aqueous layer with dichloromethane multiple times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

General Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them thoroughly.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. The aromatic and aliphatic regions of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are characteristic of the indanone structure.

-